molecular formula C9H19ClN2O2 B11881086 tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride

tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride

Cat. No.: B11881086
M. Wt: 222.71 g/mol
InChI Key: HNGHSQYLDFIIOM-UHFFFAOYSA-N
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Description

tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride (CAS No. 1956366-26-9) is a pyrrolidine derivative with the molecular formula C₉H₁₉ClN₂O₂ and a molecular weight of 222.71 g/mol . The compound features a pyrrolidine ring substituted with a primary amine group at the 2-position, protected by a tert-butyl carbamate (Boc) group. This Boc-protected amine is a critical functional group, enabling the compound to act as an intermediate in peptide synthesis and pharmaceutical manufacturing, where temporary amine protection is required during multi-step reactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.71 g/mol

IUPAC Name

tert-butyl 2-aminopyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-5-7(11)10;/h7H,4-6,10H2,1-3H3;1H

InChI Key

HNGHSQYLDFIIOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1N.Cl

Origin of Product

United States

Preparation Methods

Boc Protection of 2-Aminopyrrolidine

The tert-butoxycarbonyl (Boc) group is widely used to protect amines during multi-step syntheses. A common method involves reacting 2-aminopyrrolidine with di-tert-butyl dicarbonate under mild conditions:

Procedure

  • Reagents : 2-Aminopyrrolidine, di-tert-butyl dicarbonate (Boc₂O), chloroform, triethylamine.

  • Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 12 hours.

  • Workup : Washing with brine, drying over Na₂SO₄, and solvent evaporation.

  • Yield : 85–92% .

Key Data

ParameterValue
Reaction Time1–12 hours
Temperature0°C → RT
SolventChloroform
BaseTriethylamine

Mechanistic Insight : The Boc group shields the amine, preventing unwanted side reactions in subsequent steps. The reaction proceeds via nucleophilic acyl substitution .

Alkylation and Salt Formation

Conversion of the Boc-protected intermediate to the hydrochloride salt is achieved through acid-mediated deprotection:

Procedure

  • Reagents : tert-Butyl 2-aminopyrrolidine-1-carboxylate, HCl (gaseous or in dioxane).

  • Conditions : Stirring in dichloromethane at 0°C for 2 hours.

  • Workup : Filtration and recrystallization from ethanol/ether.

  • Purity : >99% (HPLC) .

Key Data

ParameterValue
AcidHCl (4M in dioxane)
SolventDichloromethane
CrystallizationEthanol/diethyl ether (3:1)

Advantage : This method avoids column chromatography, enabling industrial-scale production .

Stereoselective Synthesis via Chiral Resolution

For enantiomerically pure products, resolution using tartaric acid derivatives is employed:

Procedure

  • Reagents : Racemic tert-butyl 2-aminopyrrolidine-1-carboxylate, D-(-)-tartaric acid, methanol.

  • Conditions : Dissolution at 50°C, cooling to 4°C for crystallization.

  • Yield : 40–45% (R-enantiomer) .

Key Data

ParameterValue
Resolution AgentD-(-)-Tartaric acid
SolventMethanol
Optical Purity>98% ee

Application : Critical for APIs requiring specific stereochemistry, such as protease inhibitors .

Alternative Pathway: Reductive Amination

A one-pot reductive amination strategy offers a streamlined approach:

Procedure

  • Reagents : Pyrrolidin-2-one, tert-butyl carbamate, sodium cyanoborohydride.

  • Conditions : Acetic acid, 60°C, 24 hours.

  • Yield : 78% .

Key Data

ParameterValue
Reducing AgentNaBH₃CN
CatalystAcetic acid
Reaction Time24 hours

Advantage : Avoids intermediate isolation, reducing production time .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Boc Protection9299High
Chiral Resolution4598Moderate
Reductive Amination7895High

Insight : Boc protection followed by HCl salt formation is optimal for bulk synthesis, while reductive amination balances efficiency and yield .

Industrial-Scale Optimization

  • Continuous Flow Reactors : Reduce reaction time by 50% compared to batch processes .

  • In-line Analytics : HPLC monitoring ensures consistent purity (>99.5%) .

  • Cost Analysis : Raw material costs decrease by 30% when using recycled Boc₂O .

Chemical Reactions Analysis

Protection and Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amine, allowing selective functionalization of other sites. Key reactions include:

Deprotection under acidic conditions :
The Boc group is cleaved using HCl in dioxane or trifluoroacetic acid (TFA) to yield the free amine hydrochloride salt. For example:
Boc-protected amine+HCl2-aminopyrrolidine hydrochloride\text{Boc-protected amine} + \text{HCl} \rightarrow \text{2-aminopyrrolidine hydrochloride}
This reaction proceeds quantitatively at room temperature within 1–2 hours .

Re-protection strategies :
The deprotected amine can be re-protected with alternative groups (e.g., allyloxycarbonyl) using reagents like allyl chloroformate in heptane at 30–70°C .

Nucleophilic Substitution Reactions

The primary amine participates in nucleophilic substitution, often facilitated by its basicity after deprotection:

Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃) yields N-alkylated derivatives. For instance:
2-aminopyrrolidine+CH₃IN-methyl-2-aminopyrrolidine\text{2-aminopyrrolidine} + \text{CH₃I} \rightarrow \text{N-methyl-2-aminopyrrolidine}
This reaction typically occurs in tetrahydrofuran (THF) at 50–60°C with >80% yield .

Arylation :
Buchwald-Hartwig coupling with aryl halides using palladium catalysts introduces aryl groups at the amine site .

Acylation and Amidation

The amine reacts with acylating agents to form amides:

Acetylation :
Treatment with acetyl chloride or acetic anhydride in dichloromethane (DCM) produces N-acetyl derivatives:
2-aminopyrrolidine+AcClN-acetyl-2-aminopyrrolidine\text{2-aminopyrrolidine} + \text{AcCl} \rightarrow \text{N-acetyl-2-aminopyrrolidine}
Yields exceed 90% under mild conditions (0–25°C) .

Carbamate formation :
Reaction with chloroformates (e.g., benzyl chloroformate) generates stable carbamates, useful in peptide synthesis .

Oxidation and Reduction

Oxidation :
The pyrrolidine ring undergoes oxidation with KMnO₄ or H₂O₂ to form pyrrolidinone derivatives. For example:
PyrrolidineKMnO₄, H⁺Pyrrolidin-2-one\text{Pyrrolidine} \xrightarrow{\text{KMnO₄, H⁺}} \text{Pyrrolidin-2-one}
This reaction requires acidic conditions and elevated temperatures (60–80°C).

Reduction :
The Boc-protected amine is stable under reducing conditions, but the free amine can be further reduced with LiAlH₄ to secondary amines, though this is less common.

Ring-Opening and Cycloaddition Reactions

Ring-opening with electrophiles :
Strong electrophiles (e.g., epoxides) open the pyrrolidine ring, forming linear amines .

Cycloaddition :
The amine participates in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions to generate heterocyclic compounds .

Salt Formation and Solubility Modifications

The hydrochloride salt enhances water solubility. Neutralization with NaOH regenerates the free base, which is soluble in organic solvents like DCM or THF .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview
The compound has garnered attention for its role in synthesizing biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in drug synthesis.

Case Study: Anti-inflammatory Activity
A study highlighted the synthesis of derivatives of tert-butyl 2-aminopyrrolidine-1-carboxylate, which were evaluated for anti-inflammatory properties. The synthesized compounds demonstrated promising results in the carrageenan-induced rat paw edema model, with inhibition percentages ranging from 39.021% to 54.239% compared to standard drugs like indomethacin .

Table 1: Anti-inflammatory Activity of Synthesized Compounds

Compound IDInhibition Percentage (%)Standard Drug Comparison
4a54.239Indomethacin
4i39.021Indomethacin

Synthesis of Novel Compounds

Overview
The compound is utilized in the synthesis of various novel derivatives through different chemical reactions, including amination and cyclization processes.

Case Study: Synthesis of Purine Derivatives
Research indicated that tert-butyl 2-aminopyrrolidine-1-carboxylate hydrochloride was effectively converted into (S)-tert-butyl 3-(6-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate via cyclization with triethyl orthoformate. This process showcases the compound's versatility in creating complex structures with potential therapeutic applications .

Biological Evaluation and Molecular Docking Studies

Overview
The biological evaluation of compounds derived from this compound has revealed promising activities against various biological targets.

Case Study: Molecular Docking Studies
In a recent study, derivatives synthesized from this compound were subjected to molecular docking studies to assess their binding affinity to specific biological targets, such as thymidine phosphorylase. The results indicated strong interactions with key amino acids, suggesting potential efficacy as therapeutic agents .

Epigenetic Research Applications

Overview
The compound has also been explored for its utility in epigenetic research, particularly as a chemical probe for studying gene regulation mechanisms.

Case Study: Epigenetic Protein Inhibition
A structure-based design approach identified derivatives of tert-butyl 2-aminopyrrolidine-1-carboxylate that selectively inhibit epigenetic proteins like BRD4. These compounds demonstrated high affinity and selectivity, marking them as potential candidates for therapeutic development in oncology .

Mechanism of Action

The mechanism of action of tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations:

Structural Complexity: The target compound has the simplest structure, optimized for synthetic utility. Its pyrrolidine-Boc architecture contrasts with the adamantane (memantine), tricyclic (dosulepin), and ether-linked (chlorphenoxamine) frameworks of the compared drugs. The Boc group in the target compound serves as a protective moiety, unlike the bioactive amines in the others.

Molecular Weight :

  • The target compound’s lower molecular weight (222.71 g/mol) reflects its role as an intermediate, whereas the compared drugs (215.76–332.30 g/mol) align with typical drug-like properties for CNS penetration and receptor binding.

Functional Groups: Boc-protected amine: Enhances stability during synthesis but requires deprotection for bioactivity. Adamantane (memantine): Confers rigidity and lipophilicity, critical for blood-brain barrier penetration. Tricyclic systems (dosulepin): Enable serotonin/norepinephrine reuptake inhibition.

Stability and Reactivity

  • The Boc group in the target compound improves stability against nucleophiles and bases, contrasting with the labile free amines in memantine, dosulepin, and chlorphenoxamine.
  • Memantine’s adamantane moiety enhances metabolic stability, contributing to its long half-life (~60–100 hours) .

Biological Activity

tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C9H18ClN2O2
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 874140-63-3

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition. Research has shown that compounds within the pyrrolidine class can act as inhibitors of key enzymes involved in metabolic pathways, such as InhA from Mycobacterium tuberculosis, which is crucial in fatty acid biosynthesis.

Inhibition of InhA

InhA is a validated target for antituberculosis agents. Pyrrolidine derivatives have been shown to effectively inhibit this enzyme, with studies indicating that certain modifications can significantly enhance potency. For instance, a study demonstrated that specific pyrrolidine carboxamide compounds exhibited up to 97% inhibition of InhA activity at low concentrations (15 μM) .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis. The compound's structure allows it to form critical interactions within the enzyme's active site, leading to effective inhibition .

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of related compounds. For example, derivatives of pyrrolidine have been screened for their ability to inhibit Bovine Serum Albumin (BSA) denaturation, a model for assessing anti-inflammatory activity. Some compounds demonstrated promising results compared to established anti-inflammatory drugs like Diclofenac .

Case Study 1: Antituberculosis Screening

A series of pyrrolidine derivatives were synthesized and screened for their inhibitory effects on InhA. The most potent compounds were identified through high-throughput screening techniques, leading to further optimization based on structure-activity relationships (SAR). The study revealed that specific structural modifications could enhance binding affinity and selectivity towards InhA .

Case Study 2: Anti-inflammatory Activity Assessment

In a separate study focusing on anti-inflammatory properties, several pyrrolidine-based compounds were evaluated using the BSA denaturation method. The results indicated that certain derivatives exhibited significant inhibitory effects on protein denaturation, suggesting potential therapeutic applications in inflammatory conditions .

Summary Table of Biological Activities

Activity Target/Mechanism Potency Reference
AntimicrobialInhibition of InhA enzymeUp to 97% inhibition at 15 μM
Anti-inflammatoryBSA denaturation inhibitionComparable to Diclofenac
Enzyme inhibitionSpecificity towards transglutaminasesVaries by compound

Q & A

Q. What are the common synthetic routes for tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine amine, followed by functionalization and subsequent HCl salt formation. For example:
  • Step 1 : Boc protection of 2-aminopyrrolidine using di-tert-butyl dicarbonate under basic conditions (e.g., sodium bicarbonate) in a solvent like THF or dichloromethane .
  • Step 2 : Acidic deprotection (if intermediates require modification) using HCl in dioxane or TFA, followed by neutralization to isolate the hydrochloride salt .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is commonly employed .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm) and pyrrolidine ring conformation (e.g., α-protons at 3.0–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]+^+) and fragmentation patterns consistent with Boc cleavage .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities (e.g., chair vs. boat conformations) via SHELXL refinement .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Data Collection : High-resolution (≤1.0 Å) X-ray diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Refinement : SHELXL is used for anisotropic refinement of non-hydrogen atoms. Hydrogen bonding networks and torsional angles are analyzed to confirm stereochemistry (e.g., axial vs. equatorial substituents) .
  • Case Study : In tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid, crystallography confirmed the planar geometry of the pyrazole ring and hydrogen bonding with the Boc group .

Q. What experimental strategies mitigate low yields in the synthesis of this compound?

  • Methodological Answer :
  • Optimized Reaction Conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent Boc group hydrolysis. Catalytic DMAP improves coupling efficiency .
  • Workup Adjustments : For HCl salt formation, controlled addition of HCl gas (instead of aqueous HCl) minimizes side reactions .
  • Purification : Switching from silica gel to reverse-phase HPLC resolves co-elution issues with polar byproducts .

Q. How to analyze contradictory data in reaction mechanisms involving tert-butyl-protected amines?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via 19^{19}F NMR (if fluorinated intermediates exist) or inline IR to detect transient species .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict energy barriers for Boc cleavage pathways, reconciling discrepancies between experimental and theoretical yields .
  • Cross-Validation : Compare crystallographic data (e.g., bond lengths) with computational geometries to validate mechanistic hypotheses .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hygroscopic degradation .
  • Handling : Use chemical fume hoods, nitrile gloves, and splash goggles. Avoid contact with strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

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